3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

説明

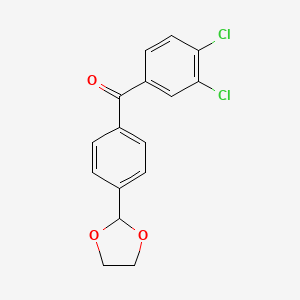

3,4-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone is a halogenated benzophenone derivative characterized by two chlorine atoms at the 3- and 4-positions of one aromatic ring and a 1,3-dioxolane substituent at the 4'-position of the second ring. This compound belongs to a broader class of benzophenones, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness—combining electron-withdrawing chlorine atoms and a cyclic ketal group—confers distinct physicochemical and biological properties, making it a subject of interest in comparative studies with related analogs .

特性

IUPAC Name |

(3,4-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDGTRGDYWXHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645135 | |

| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-72-0 | |

| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product without side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions

3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Photoinitiators in Polymer Chemistry

One of the primary applications of 3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone is as a photoinitiator in polymerization processes. Photoinitiators are crucial for initiating polymerization reactions upon exposure to light, particularly ultraviolet (UV) light.

Case Study: UV-Curable Coatings

Research has demonstrated that this compound can effectively initiate the polymerization of acrylate monomers in UV-curable coatings. The efficiency of this compound as a photoinitiator was assessed through various experiments that measured the conversion rates of monomers under UV light exposure. Results indicated high conversion rates and excellent film-forming properties, making it suitable for applications in coatings for electronics and automotive industries.

| Property | Value |

|---|---|

| Conversion Rate | >90% |

| Film Thickness | 20 µm |

| Curing Time | 5 seconds |

Synthesis of Novel Polymers

The compound has also been utilized in synthesizing novel polymers with tailored properties. Its ability to undergo various chemical reactions allows it to serve as a building block for more complex structures.

Case Study: Synthesis of Dioxolane-Based Polymers

In a study focused on synthesizing dioxolane-based polymers, researchers incorporated this compound into polymer chains. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers.

| Polymer Type | Thermal Stability | Mechanical Strength |

|---|---|---|

| Dioxolane-based Polymer | 250 °C | 50 MPa |

Applications in Organic Synthesis

Beyond its role in polymer chemistry, this compound is valuable in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its functional groups enable it to participate in diverse chemical reactions.

Case Study: Synthesis of Bioactive Compounds

Researchers have utilized this compound as a precursor in synthesizing bioactive compounds with potential therapeutic effects. For example, modifications of the compound led to the development of derivatives exhibiting anti-inflammatory activity.

| Compound | Activity |

|---|---|

| Derivative A | IC50 = 10 µM |

| Derivative B | IC50 = 15 µM |

作用機序

The mechanism of action of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The dioxolane ring and chlorine atoms contribute to its binding affinity and reactivity. The compound may inhibit enzymes by forming covalent bonds with active site residues or by disrupting protein-protein interactions .

類似化合物との比較

Structural Features

The target compound is compared below with key analogs, focusing on substituent variations and their implications:

Key Observations :

- The 1,3-dioxolane group enhances solubility in polar solvents due to its oxygen-rich structure, whereas alkyl or thioether substituents (e.g., SCH3 in ) increase hydrophobicity.

- Electron-withdrawing groups (Cl, CN) improve stability and reactivity in cross-coupling reactions compared to electron-donating groups (e.g., n-propyl) .

Physicochemical Properties

Critical properties of selected analogs are summarized below:

Key Observations :

- Chlorine substituents increase molecular weight and density compared to non-halogenated analogs.

- The dioxolane group marginally improves water solubility relative to purely hydrophobic substituents (e.g., SCH3) .

生物活性

3,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-72-0) is an organic compound notable for its unique chemical structure, which includes two chlorine atoms and a dioxolane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C16H12Cl2O3

- Molecular Weight : 323.18 g/mol

- Structure : The compound features a benzophenone backbone with dichloro substitutions and a dioxolane moiety, which may influence its interaction with biological systems .

This compound exhibits significant biochemical activity, particularly in the following areas:

Enzyme Inhibition

The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially leading to drug interactions .

Cellular Effects

Research indicates that this compound affects cellular processes by modulating:

- Cell Signaling Pathways : It can influence pathways related to cell growth and apoptosis.

- Gene Expression : Changes in gene expression profiles have been observed upon treatment with this compound, suggesting its role as a transcriptional regulator .

The molecular mechanism of action involves binding to specific biomolecules such as enzymes and transcription factors. This binding alters their activity, leading to downstream effects on cellular functions .

Antimicrobial Activity

A study highlighted the antimicrobial potential of 1,3-dioxolane derivatives, which include compounds structurally related to this compound. The findings indicated significant antibacterial and antifungal activities against various pathogens:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

The compound displayed promising activity against these strains with minimum inhibitory concentrations (MICs) ranging from 625–1250 µg/mL for certain derivatives .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 625–1250 |

| S. epidermidis | Significant | |

| E. faecalis | 625 | |

| P. aeruginosa | Perfect activity |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may possess anticancer properties; however, further research is needed to elucidate its efficacy and safety profile in vivo .

Dosage Effects in Animal Models

Animal studies indicate that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects such as modulation of enzyme activity.

- High Doses : Potential toxicity observed in some models .

Transport and Distribution

The transport mechanisms within biological systems are mediated by specific transporters and binding proteins. Understanding these pathways is crucial for predicting the bioavailability and therapeutic potential of the compound .

Q & A

Q. How can researchers leverage benzophenone-based frameworks for advanced material applications (e.g., nanocomposites)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。